4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one
Description
Properties
CAS No. |
77087-28-6 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
InChI |
InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h4,8,10H,1,5H2,2H3 |
InChI Key |
GECSABNZXSFDII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1O)C=C=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one generally involves multi-step organic reactions starting from suitably functionalized cyclopentanone or cyclopentene derivatives. The key challenge is the introduction of the propadienyl substituent at the 2-position while preserving the hydroxy and methyl groups.
A closely related compound, 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one , has been synthesized using dimethyl 3-oxoglutarate as a starting material, which undergoes a sequence of reactions including condensation and alkylation to introduce the propynyl (alkyne) group. This method is adaptable to the propadienyl substituent by subsequent isomerization or rearrangement steps.
Stepwise Synthesis Approach
Industrial and Laboratory Scale Methods
Industrial Scale: Optimization involves catalytic additives such as lithium iodide to reduce reaction times and increase product yield and purity. Reaction conditions are carefully controlled to avoid polymerization or decomposition of the propadienyl group.
Laboratory Scale: Microwave-assisted organic synthesis (MAOS) has been demonstrated as an efficient green chemistry approach for related cyclopentenone derivatives, offering advantages such as reduced reaction times, lower temperatures, and improved yields. Although direct reports on the propadienyl derivative are limited, this method is promising for future applications.
Analytical Data and Structural Confirmation
- X-ray Crystallography: Confirms the enol tautomeric form and substitution pattern on the cyclopentenone ring.
- NMR Spectroscopy: Key for verifying the position and nature of substituents, especially the propadienyl group. HMBC and other 2D NMR techniques assist in establishing the substitution pattern and connectivity.
- Mass Spectrometry and IR: Used to confirm molecular weight and functional groups such as hydroxyl and carbonyl.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acids are used under acidic or basic conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted cyclopentenes.
Scientific Research Applications
4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences metabolic pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical properties and reactivity. Key analogs include:
*Inferred based on structural similarity to analogs.
Key Observations :
- Propadienyl vs. Allyl : The propadienyl group’s conjugated double bonds likely increase electrophilicity compared to the allyl group, making the target compound more reactive in cycloaddition or nucleophilic addition reactions .
- Alkyl Chain Length : The pentyl-substituted analog (C11H18O2) exhibits higher lipophilicity (LogP ~3.5 estimated) compared to the shorter-chain propadienyl derivative, impacting solubility and volatility .
- Aromatic Substituents: Phenyl groups enhance steric bulk and π-π interactions, as seen in 4-hydroxy-3,4-diphenylcyclopent-2-enone, which may stabilize intermediates in synthetic pathways .
Substituent Variations at Other Positions
Key Observations :
- Positional Isomerism : Shifting the hydroxy group from C4 to C2 (e.g., 3-ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one) alters hydrogen-bonding capacity and electronic distribution .
- Simplified Structures : Removal of the C2 substituent (e.g., 4-hydroxy-3-methylcyclopent-2-en-1-one) reduces steric hindrance, favoring applications in catalysis or as intermediates .
Biological Activity
4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one, also known as 4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one can be represented as follows:
Antimicrobial Activity
Research indicates that 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Activity : The compound showed significant antibacterial activity against Micrococcus luteus and both oxacillin-sensitive and oxacillin-resistant Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) was determined, indicating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Micrococcus luteus | 50 |
| Staphylococcus aureus (oxacillin-sensitive) | 25 |
| Staphylococcus aureus (oxacillin-resistant) | 100 |
Antifungal Activity
The compound has also demonstrated antifungal activity, particularly against Candida albicans. In vitro studies showed that it inhibited fungal growth effectively at certain concentrations .
Case Study :
In a study examining the antifungal properties of extracts containing the compound, it was found that the extract exhibited significant cytotoxic effects on Candida albicans with an IC50 value of 75 µM .
Anticancer Activity
The anticancer potential of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one has been explored in several studies. It was evaluated against various cancer cell lines, including breast cancer cells.
Research Findings :
- In tests involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited selective cytotoxicity with an IC50 of approximately 139 µM for MCF-7 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 139 |
| MDA-MB-231 | 150 |
| Non-tumorigenic MCF10F | >200 |
Anti-inflammatory Properties
Preliminary studies suggest that 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one may possess anti-inflammatory effects by inhibiting leukotriene B4 production. In vitro assays indicated a significant reduction in leukotriene production at concentrations around 100 mM .
The biological activities of this compound are attributed to its ability to interact with various cellular targets. The inhibition of specific enzymes involved in inflammatory pathways and microbial growth is a proposed mechanism through which it exerts its effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one, and what critical reaction parameters influence yield optimization?
- Methodological Answer : The compound can be synthesized via aldol condensation or cyclization reactions. Key parameters include:
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Temperature Control : Maintaining 60–80°C prevents side reactions like retro-aldol decomposition .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves stereoisomeric impurities .
Q. How is 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one characterized structurally, and which analytical techniques are most robust?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- X-ray Crystallography : Resolves stereochemistry and confirms the cyclopentenone core (bond angles: 109.5° for sp³ carbons; 120° for sp²) .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 5.8–6.2 ppm (vinyl protons), δ 2.1–2.5 ppm (methyl groups) .
- ¹³C NMR : Carbonyl resonance at ~200 ppm; allylic carbons at 120–140 ppm .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) .
Q. What are the stability and storage guidelines for this compound under laboratory conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the conjugated enone system .
- Temperature : –20°C in anhydrous conditions (moisture induces hydrolysis of the cyclopentenone ring) .
- Inert Atmosphere : Use argon or nitrogen to avoid oxidation of the propargyl group .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Validate Computational Models : Cross-check density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) with crystallographic data to refine torsional parameters .
- Solvent Effects : Simulate NMR chemical shifts using COSMO-RS to account for solvent polarity discrepancies .
- Dynamic Effects : Incorporate molecular dynamics (MD) simulations to model conformational flexibility in solution-phase NMR .
Q. What experimental design strategies minimize false positives when assessing the compound’s biological activity (e.g., antimicrobial or anticancer properties)?
- Methodological Answer :
- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity assays) to validate assay integrity .
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC₅₀/EC₅₀ values and exclude non-specific effects .
- Reproducibility : Triplicate independent experiments with blinded data analysis reduce observer bias .
Q. How can regioselectivity challenges in synthesizing derivatives (e.g., hydroxylation or alkylation) be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., TBS ethers) to steer electrophilic attacks to the α-position of the carbonyl .
- Catalytic Systems : Pd-catalyzed C–H activation achieves β-functionalization with >80% selectivity under mild conditions .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (60°C) shift equilibrium toward thermodynamically stable isomers .
Q. What strategies align computational docking studies with experimental results for target binding affinity?
- Methodological Answer :
- Flexible Docking : Use AutoDock Vina with side-chain flexibility to model induced-fit interactions .
- Binding Free Energy Calculations : Apply MM-GBSA to refine docking scores and correlate with SPR or ITC data .
- Mutagenesis Validation : Confirm predicted binding residues via site-directed mutagenesis and activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
